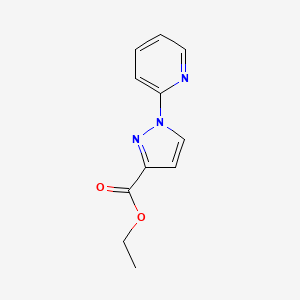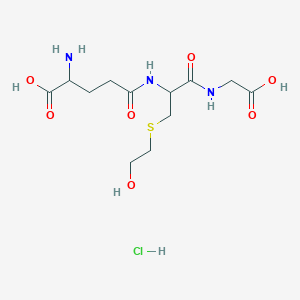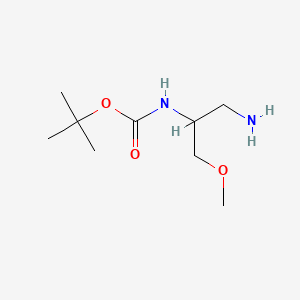
m-Fluoro Prasugrel-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Fluoro Prasugrel-d4 Hydrochloride is a compound with the molecular formula C20H17D4ClFNO3S and a molecular weight of 413.93 . It is used in the field of organic chemistry and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of m-Fluoro Prasugrel-d4 Hydrochloride is complex, with a molecular formula of C20H21ClFNO3S . It is a stable isotope and is related to the parent API Prasugrel .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of m-Fluoro Prasugrel-d4 Hydrochloride involves the substitution of hydrogen with deuterium at specific positions of the precursor molecule. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Prasugrel Hydrochloride", "m-Fluoroaniline", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane" ], "Reaction": [ "Step 1: Dissolve Prasugrel Hydrochloride in deuterium oxide and add sodium borohydride. Stir the mixture for several hours at room temperature to reduce the carbonyl group to an alcohol.", "Step 2: Add m-Fluoroaniline to the reaction mixture and stir for several hours at room temperature to allow for nucleophilic substitution.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the amine group and precipitate the product.", "Step 4: Collect the product by filtration and wash with water.", "Step 5: Dissolve the product in sodium hydroxide solution and extract with ethyl acetate.", "Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of methanol and dichloromethane as the eluent.", "Step 8: Collect the purified product and convert to the hydrochloride salt by treatment with hydrochloric acid in methanol." ] } | |
Numéro CAS |
1794828-80-0 |
Formule moléculaire |
C20H21ClFNO3S |
Poids moléculaire |
413.925 |
Nom IUPAC |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
Clé InChI |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Synonymes |
2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



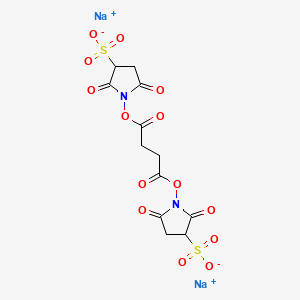
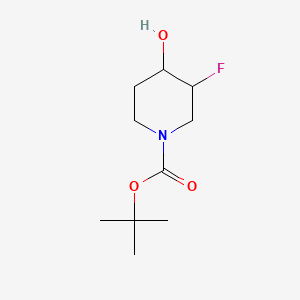
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
